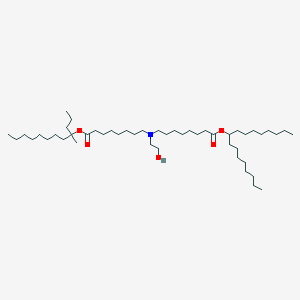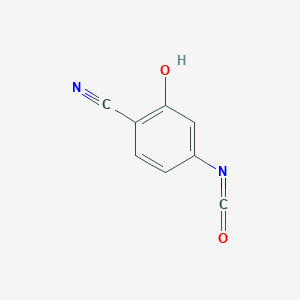
4-Cyano-3-hydroxyphenylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-hydroxyphenylisocyanate: is an organic compound characterized by the presence of a cyano group (-CN), a hydroxy group (-OH), and an isocyanate group (-NCO) attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-hydroxyphenylisocyanate typically involves the reaction of 4-cyano-3-hydroxyaniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Cyano-3-hydroxyaniline+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-3-hydroxyphenylisocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-cyano-3-hydroxyaniline and carbon dioxide.
Oxidation and Reduction: The cyano and hydroxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
4-Cyano-3-hydroxyaniline: Formed from hydrolysis.
Applications De Recherche Scientifique
Chemistry: 4-Cyano-3-hydroxyphenylisocyanate is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and polymers.
Biology and Medicine:
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Cyano-3-hydroxyphenylisocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly modify active site residues, leading to enzyme inactivation.
Comparaison Avec Des Composés Similaires
4-Cyano-3-hydroxyaniline: Shares the cyano and hydroxy groups but lacks the isocyanate group.
Phenylisocyanate: Contains the isocyanate group but lacks the cyano and hydroxy groups.
Uniqueness: 4-Cyano-3-hydroxyphenylisocyanate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Propriétés
Formule moléculaire |
C8H4N2O2 |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
2-hydroxy-4-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-4-6-1-2-7(10-5-11)3-8(6)12/h1-3,12H |
Clé InChI |
QTZQMPJBSZWDPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)
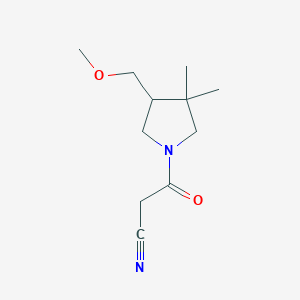
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
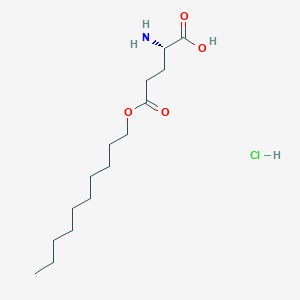
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)
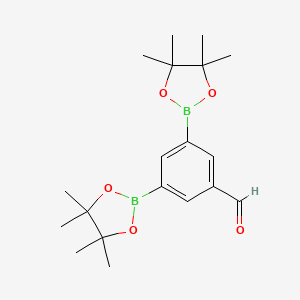

![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)

![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B13354403.png)
![(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 6-methoxy-1H-benzo[d]imidazole-2-sulfinate](/img/structure/B13354414.png)
